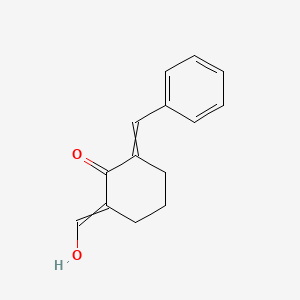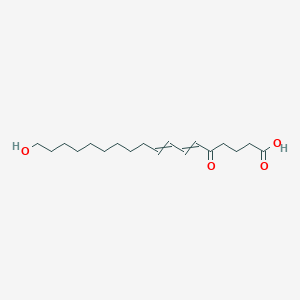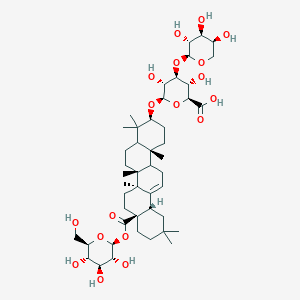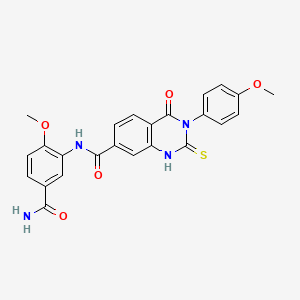![molecular formula C12H10FN7OS B14095431 3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a triazine ring, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the tetrazole and triazine intermediates. One common method involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 1-(4-fluorophenyl)-1H-tetrazole. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5-ol in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
化学反应分析
Types of Reactions
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the triazine ring can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the triazine ring can contribute to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the fluorophenyl group and have been studied for their anti-cancer properties.
N-(4-fluorophenyl)-1-methyl-2-({[5-methyl-1,3,4-thiadiazol-2-yl]carbamoyl}methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide: This compound has a similar sulfanyl group and has been investigated for its potential therapeutic applications.
Uniqueness
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is unique due to its combination of a tetrazole ring, a triazine ring, and a fluorophenyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
属性
分子式 |
C12H10FN7OS |
|---|---|
分子量 |
319.32 g/mol |
IUPAC 名称 |
3-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H10FN7OS/c1-7-11(21)14-12(17-15-7)22-6-10-16-18-19-20(10)9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,17,21) |
InChI 键 |
CYLVIRVOQWQABM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095359.png)
![3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095361.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14095363.png)

![6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14095369.png)


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095396.png)
![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095398.png)

![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095421.png)
![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
